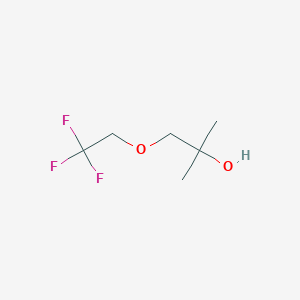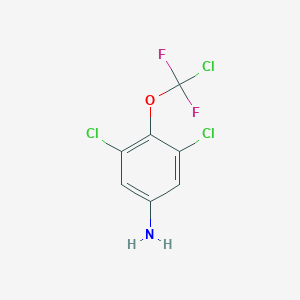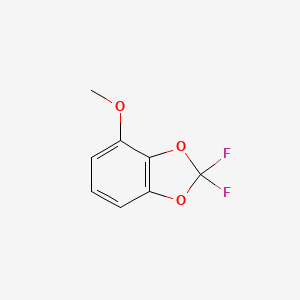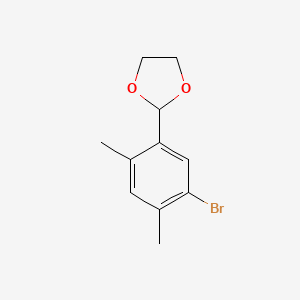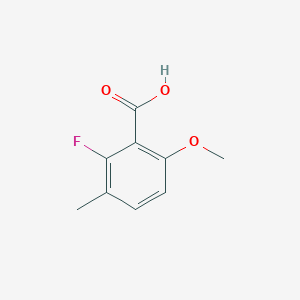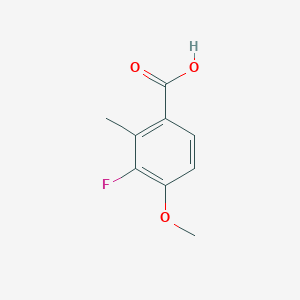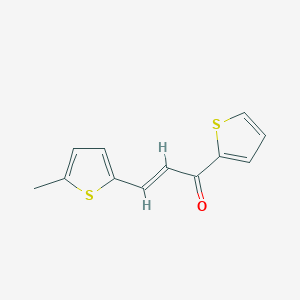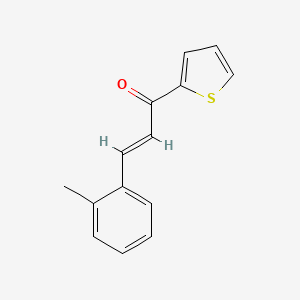
(2E)-3-(2-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as 2MTPT, is a synthetic compound which has been studied for its potential use in various scientific research applications. It is a member of the thiophene family, and has been found to possess a variety of biochemical and physiological effects. The purpose of
Aplicaciones Científicas De Investigación
2MTPT has been studied for its potential use in a variety of scientific research applications. It has been found to have antimicrobial effects, and has been studied for its potential use as an antibiotic. It has also been studied for its potential use as an anti-inflammatory agent, and has been found to possess anti-inflammatory properties in animal models. Additionally, 2MTPT has been studied for its potential use in cancer research, as it has been found to possess anti-tumor properties in various cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of 2MTPT is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. Additionally, it is believed to act by inhibiting the activity of certain transcription factors, such as nuclear factor kappa B, which are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
2MTPT has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory properties, and has been found to reduce the production of pro-inflammatory mediators in animal models. Additionally, it has been found to possess anti-tumor properties in various cancer cell lines, and has been found to induce apoptosis in these cells. Furthermore, it has been found to possess antimicrobial effects, and has been found to inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2MTPT has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, making it an attractive option for researchers. Additionally, it has been found to possess a variety of biochemical and physiological effects, making it a useful tool for studying these effects. However, there are some limitations to its use in lab experiments. For example, it has not been studied extensively, so its full range of effects is not yet known. Additionally, it has not been approved for use in humans, so its use in lab experiments is limited to animal models.
Direcciones Futuras
The potential future directions for 2MTPT research are numerous. One potential direction is to further study its antimicrobial effects, as it has been found to possess antimicrobial properties. Additionally, further research could be conducted to study its anti-tumor effects, as it has been found to possess anti-tumor properties in various cancer cell lines. Furthermore, further research could be conducted to study its potential use as an anti-inflammatory agent, as it has been found to possess anti-inflammatory properties in animal models. Additionally, further research could be conducted to study its potential use in other medical applications, such as the treatment of neurological disorders. Finally, further research could be conducted to study its potential toxicological effects, as its effects on humans have not yet been studied.
Métodos De Síntesis
2MTPT can be synthesized through a two-step process, beginning with the reaction of 2-methylphenylboronic acid with thiophene-2-carbaldehyde, followed by the addition of a base such as potassium carbonate. This process yields the desired product, 2MTPT, as the primary product. The reaction is typically conducted in an aqueous solution at a temperature of approximately 100°C.
Propiedades
IUPAC Name |
(E)-3-(2-methylphenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-11-5-2-3-6-12(11)8-9-13(15)14-7-4-10-16-14/h2-10H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKMEXGFMGUNFP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)
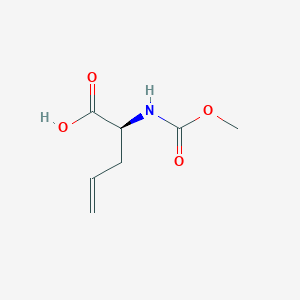
![2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine; 98%](/img/structure/B6323157.png)
